5-Bromo-2-(methylsulfanyl)benzonitrile
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Overview
Description
5-Bromo-2-(methylsulfanyl)benzonitrile is a chemical compound with the CAS Number: 391200-05-8 . It has a molecular weight of 228.11 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-(methylsulfanyl)benzonitrile . The InChI code is 1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 .Physical And Chemical Properties Analysis
5-Bromo-2-(methylsulfanyl)benzonitrile has a density of 1.5±0.1 g/cm3 . Its boiling point is 250.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.4 cm3 . It has 1 freely rotating bond .Scientific Research Applications
Chemical Properties and Storage
“5-Bromo-2-(methylsulfanyl)benzonitrile” is a chemical compound with the CAS Number: 391200-05-8. It has a molecular weight of 228.11 and is typically stored at room temperature. The compound is usually in the form of a powder .
Synthesis of Benzimidazole Derivatives
This compound has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives. These derivatives have been evaluated for their α-glucosidase inhibitory potential, which is significant in the treatment of diabetes .
α-Glucosidase Inhibitory Activity
Several derivatives of 5-bromo-2-(methylsulfanyl)benzonitrile have shown excellent α-glucosidase inhibitory activity. For instance, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .
Molecular Docking Studies
Molecular docking studies have been performed on selected compounds, including 5-bromo-2-(methylsulfanyl)benzonitrile, to understand the molecular interaction of molecules with the active site of the enzyme .
OLED Applications
Although the specific compound “5-Bromo-2-(methylsulfanyl)benzonitrile” is not mentioned, similar benzonitrile derivatives have been used as precursors for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .
Anti-Inflammatory and Antitumor Applications
Again, while the specific compound “5-Bromo-2-(methylsulfanyl)benzonitrile” is not mentioned, similar benzonitrile derivatives have been used in the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLMNCXMIQWPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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